4-[(4-Ethoxyphenoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethoxyphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(4-ethoxyphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[(4-Ethoxyphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Ethoxyphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(4-Ethoxyphenoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:
4-[(4-Methoxyphenoxy)methyl]benzohydrazide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-[(4-Propoxyphenoxy)methyl]benzohydrazide: The presence of a propoxy group can influence the compound’s solubility and interaction with biological targets.
4-[(4-Butoxyphenoxy)methyl]benzohydrazide: The butoxy group may enhance the compound’s lipophilicity, affecting its distribution and efficacy in biological systems.
The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(4-ethoxyphenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-14-7-9-15(10-8-14)21-11-12-3-5-13(6-4-12)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHYENOLFUKVCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.